3-Benzyl-4-(difluoromethoxy)aniline
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Overview
Description
3-Benzyl-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C14H13F2NO. It is a derivative of aniline, where the aniline ring is substituted with a benzyl group and a difluoromethoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Benzyl-4-(difluoromethoxy)aniline typically involves multiple steps:
Starting Material: The synthesis begins with 4-nitrophenol, which is reacted with sodium hydroxide to produce sodium acetamidophenate.
Intermediate Formation: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, lower cost, and minimal pollution. The process involves:
Reaction with Sodium Hydroxide: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Catalytic Reduction: The 4-(difluoromethoxy)nitrobenzene is catalyzed by ferric oxide and activated carbon, and reduced using water and hydrazine as reducing agents to produce 4-(difluoromethoxy)aniline.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-Benzyl-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: The compound may influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Similar in structure but lacks the benzyl group.
4-(Difluoromethoxy)aniline: Similar but with different substitution patterns on the aniline ring.
Uniqueness
3-Benzyl-4-(difluoromethoxy)aniline is unique due to the presence of both the benzyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H13F2NO |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,14H,8,17H2 |
InChI Key |
HBUJWULDBRTXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F |
Origin of Product |
United States |
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